3-Bromo-2-fluorobenzamide

Cross-coupling chemistry Suzuki-Miyaura reaction Synthetic methodology

3-Bromo-2-fluorobenzamide (CAS 871353-25-2; molecular formula C7H5BrFNO; molecular weight 218.02 g/mol) is a dihalogenated benzamide building block featuring bromine at the 3-position and fluorine at the 2-position of the aromatic ring. It belongs to the class of 3-halobenzoic acid derivatives and is classified as a fluorinated organic compound under the PFAS-related PubChem classification.

Molecular Formula C7H5BrFNO
Molecular Weight 218.02 g/mol
CAS No. 871353-25-2
Cat. No. B1521861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluorobenzamide
CAS871353-25-2
Molecular FormulaC7H5BrFNO
Molecular Weight218.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)F)C(=O)N
InChIInChI=1S/C7H5BrFNO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11)
InChIKeyUWTBFBQQCCZYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluorobenzamide (CAS 871353-25-2): Technical Baseline for Procurement and Research Selection


3-Bromo-2-fluorobenzamide (CAS 871353-25-2; molecular formula C7H5BrFNO; molecular weight 218.02 g/mol) is a dihalogenated benzamide building block featuring bromine at the 3-position and fluorine at the 2-position of the aromatic ring [1]. It belongs to the class of 3-halobenzoic acid derivatives and is classified as a fluorinated organic compound under the PFAS-related PubChem classification [1]. The compound is commercially available from multiple reputable vendors at purities ranging from 95% to 98%, with specifications verified by NMR, HPLC, and GC analyses . Its primary documented role is as a synthetic intermediate in pharmaceutical and agrochemical research, where the dual halogenation pattern enables sequential functionalization strategies not achievable with mono-halogenated or differently substituted benzamide analogs.

Why 3-Bromo-2-fluorobenzamide Cannot Be Interchanged with Generic Halogenated Benzamides in Research Procurement


Substituting 3-bromo-2-fluorobenzamide with a structurally similar halogenated benzamide (e.g., 2-fluorobenzamide, 3-bromobenzamide, or positional isomers such as 5-bromo-2-fluorobenzamide) introduces distinct and often irreversible changes to synthetic outcomes. The ortho-fluorine substituent exerts a strong electron-withdrawing effect that modulates both the reactivity of the amide group and the electronic character of the aromatic ring, directly influencing the regioselectivity of subsequent metal-catalyzed cross-coupling reactions at the bromine-bearing position [1]. Published crystallographic studies on halogenated benzamide isomer grids demonstrate that even positional isomerism profoundly alters intermolecular interaction networks and solid-state packing, which can affect solubility, formulation behavior, and purification protocols downstream [2]. Furthermore, the conversion of 3-bromo-2-fluorobenzamide to 3-bromo-2-fluorobenzonitrile—a documented STK4 inhibitor intermediate—is a transformation that requires the specific amide functional group; neither the corresponding carboxylic acid nor the N-substituted analogs can participate in this pathway without additional synthetic steps [3]. These differences mean that procurement decisions cannot be based solely on the presence of halogen substituents; the precise regiochemical arrangement and functional group identity directly determine synthetic route feasibility.

Quantitative Differentiation Evidence for 3-Bromo-2-fluorobenzamide Versus Its Closest Analogs


Dual Halogen Reactivity: 3-Br/2-F Benzamide Cross-Coupling Handles Compared to Mono-Halogenated Analogs

3-Bromo-2-fluorobenzamide contains two synthetically orthogonal halogen handles: a bromine at C3, which is the optimal leaving group for palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig), and a fluorine at C2, which is inert under standard cross-coupling conditions but provides electronic activation and a subsequent nucleophilic aromatic substitution (SNAr) site [1]. In contrast, 2-fluorobenzamide (lacking bromine) has no cross-coupling handle, requiring pre-functionalization; 3-bromobenzamide (lacking fluorine) is limited to a single transformation; and 5-bromo-2-fluorobenzamide places the bromine at a position with different steric and electronic accessibility, altering coupling partner scope [2]. The ortho-fluorine exerts a calculated XLogP3-AA value of 1.6 for the target compound, compared to ~1.1 for 3-bromobenzamide (estimated by analogous computation), indicating lipophilicity differences that affect chromatographic behavior and membrane partitioning [1]. This dual-handle architecture enables sequential, chemoselective transformations in a single synthetic intermediate, reducing step count relative to mono-functional analogs.

Cross-coupling chemistry Suzuki-Miyaura reaction Synthetic methodology

Documented Patent Role: Validated Intermediate in PDE4-Muscarinic Dual Pharmacophore Drug Discovery

3-Bromo-2-fluorobenzamide is explicitly utilized as a synthetic intermediate in a granted Glaxo Group patent (US2009/203677) describing dual pharmacophore PDE4-muscarinic antagonists for respiratory disease treatment [1]. The synthesis protocol converts 3-bromo-2-fluorobenzoic acid to the target amide via thionyl chloride-mediated acid chloride formation followed by ammonolysis, achieving a 98% isolated yield (23.8 g from 24.3 g starting acid, 111 mmol scale) . In contrast, the corresponding nitrile analog (3-bromo-2-fluorobenzonitrile) or the N-substituted derivative (3-bromo-N,N-diethyl-2-fluorobenzamide) cannot directly participate in this specific amide bond-forming step, requiring deprotection or alternative routing. The patent context provides documented, application-specific validation that generic benzamide intermediates lack.

Pharmaceutical intermediate Respiratory disease PDE4 inhibitor

STK4 Kinase Inhibitor Pathway: Synthetic Trajectory from Benzamide to Bioactive Intermediate

3-Bromo-2-fluorobenzamide serves as the direct precursor to 3-bromo-2-fluorobenzonitrile through amide dehydration, with the nitrile product subsequently elaborated into 3-(6-amino-5-(1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)pyridine-3-yl)-2-fluorobenzonitrile (i-34), a validated inhibitor of STK4 (MST1), a serine-threonine kinase in the Hippo signaling pathway [1]. The amide-to-nitrile conversion is a two-step sequence from 3-bromo-2-fluorobenzoic acid through the benzamide intermediate [1]. Attempting this pathway using 3-bromo-2-fluorobenzoic acid directly is less efficient because the carboxylic acid requires additional activation for nitrile formation and is more prone to decarboxylation side reactions. The benzamide provides a controlled dehydration substrate that proceeds under milder conditions than carboxylic acid-to-nitrile transformations.

STK4 inhibitor Hippo signaling pathway Kinase drug discovery

Vendor Purity Specifications: Quantified Quality Benchmarks Enabling Informed Procurement

Commercially available 3-bromo-2-fluorobenzamide is supplied with documented purity specifications that vary by vendor: Thermo Scientific / Alfa Aesar offers 96% minimum purity (1 g unit) ; Aladdin supplies at 97% purity ; Bidepharm provides 98% purity with batch-specific QC data including NMR, HPLC, and GC analyses ; and AKSci lists a minimum purity specification of 95% . In comparison, the precursor 3-bromo-2-fluorobenzoic acid is typically supplied at 97–98% purity (e.g., TCI, melting point 168–170 °C) and requires an additional synthetic step to reach the amide . The availability of the benzamide at 98% purity with orthogonal analytical characterization reduces the burden of in-house purification and characterization prior to use in multi-step syntheses, and the batch-specific QC documentation provides traceability essential for regulated research environments.

Purity specification Quality control Procurement decision

Reductive Functionalization: Amide-to-Amine Conversion Specificity and Yield

The primary amide group of 3-bromo-2-fluorobenzamide undergoes clean borane-mediated reduction to the corresponding benzylamine (3-bromo-2-fluorobenzylamine), as demonstrated in a documented synthetic protocol using BH₃·Me₂S in THF at 50 °C over 2 hours . This transformation is specific to primary amides; secondary or tertiary amide analogs (e.g., 3-bromo-N,N-diethyl-2-fluorobenzamide) yield different reduction products or require more forcing conditions, while the carboxylic acid analog (3-bromo-2-fluorobenzoic acid) is reduced to the benzyl alcohol rather than the amine. The benzylamine product is itself a valuable intermediate for dye, pharmaceutical, and agrochemical synthesis . The controlled reduction of the primary amide thus provides access to a distinct chemical space (primary benzylamines) that is inaccessible from the acid or substituted amide analogs without additional functional group interconversion steps.

Amide reduction BH3-mediated reduction Building block diversification

Meta-Diamide Insecticide Precursor: Structural Prerequisite for RDL GABA Receptor Antagonist Synthesis

The 3-bromo-2-fluorobenzamide scaffold is a structural component in the synthesis of meta-diamide insecticides, a class of compounds that act as potent antagonists of the insect resistance to dieldrin (RDL) GABA receptor [1]. Meta-diamide 7 [3-benzamido-N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-2-fluorobenzamide] incorporates the 2-fluorobenzamide moiety and demonstrates insecticidal activity with a distinct binding site from conventional noncompetitive antagonists such as fipronil [2]. The 3-bromo substituent provides a synthetic handle for further elaboration of the benzamide ring prior to coupling with the aniline partner. The 3-bromo-2-fluoro substitution pattern is specifically required for this scaffold; regioisomeric analogs (e.g., 4-bromo-2-fluorobenzamide or 3-bromo-4-fluorobenzamide) would alter both the electronic properties and the steric accessibility of the coupling site, potentially compromising the binding affinity to the RDL receptor target.

Insecticide RDL GABA receptor Agrochemical intermediate

Procurement-Driven Application Scenarios for 3-Bromo-2-fluorobenzamide (CAS 871353-25-2)


Medicinal Chemistry: STK4/MST1 Kinase Inhibitor Development via the Hippo Signaling Pathway

Research groups developing inhibitors of STK4 (MST1) for oncology applications can utilize 3-bromo-2-fluorobenzamide as the key intermediate in a validated two-step sequence to 3-bromo-2-fluorobenzonitrile, which is subsequently elaborated to the bioactive inhibitor i-34 [1]. The primary amide group enables controlled dehydration to the nitrile under milder conditions than direct carboxylic acid conversion, avoiding decarboxylation side reactions and improving overall yield. This scenario directly leverages the differentiation evidence established in Section 3 (Evidence Item 3), where the benzamide intermediate provides a pathway advantage over the acid or N-substituted analogs.

Respiratory Drug Discovery: PDE4-Muscarinic Dual Pharmacophore Antagonist Synthesis

Programs targeting dual PDE4-muscarinic antagonism for COPD or asthma can adopt the published Glaxo Group synthetic route (US2009/203677), which employs 3-bromo-2-fluorobenzamide prepared via a high-yielding (98%) amidation from the corresponding benzoic acid . The documented patent precedent reduces intellectual property risk and provides a regulatory-facing synthesis narrative. This scenario is directly supported by the patent evidence in Section 3 (Evidence Item 2) demonstrating a 98% yield at 111 mmol scale.

Agrochemical R&D: Next-Generation Meta-Diamide Insecticide Discovery

Agrochemical discovery teams developing novel RDL GABA receptor antagonists can procure 3-bromo-2-fluorobenzamide as a core building block for meta-diamide scaffold construction [2]. The specific 3-bromo-2-fluoro substitution pattern is structurally required for the pharmacophore that binds to the transmembrane intersubunit pocket near G336, a site distinct from conventional noncompetitive antagonists and therefore less susceptible to existing resistance mechanisms [2]. This application is grounded in the class-level inference evidence presented in Section 3 (Evidence Item 6).

Chemical Biology: Building Block for Fluorinated Compound Library Synthesis via Sequential Functionalization

Laboratories constructing fluorinated small-molecule libraries for phenotypic or target-based screening can leverage the dual orthogonal reactivity of 3-bromo-2-fluorobenzamide: the C3-bromine serves as a cross-coupling handle (Suzuki, Buchwald-Hartwig) for diversity introduction, while the C2-fluorine provides electronic modulation and a latent SNAr site for late-stage functionalization [3]. This sequential functionalization strategy, accessible from a single intermediate, can reduce library synthesis timelines relative to sequential protection/deprotection approaches required with mono-halogenated analogs. This scenario is supported by the class-level inference evidence in Section 3 (Evidence Item 1) regarding dual halogen reactivity.

Technical Documentation Hub

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